molecular formula C22H17ClN2O2 B266222 (6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No. B266222
M. Wt: 376.8 g/mol
InChI Key: XKDGQJVSLHLELB-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a quinazoline derivative and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of (6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes and pathways involved in inflammation, cancer, and viral replication. This compound has also been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels required for tumor growth.
Biochemical and Physiological Effects:
(6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. This compound has also been reported to inhibit the growth and proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been shown to have anti-viral activity against several viruses, including HIV, influenza, and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments is its availability and relatively low cost. This compound can be synthesized in large quantities with high purity, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity and side effects. Further research is required to establish the safety profile of this compound and its potential interactions with other drugs.

Future Directions

Several future directions for the research on (6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can be identified. One of the areas of research is the development of novel drug formulations and delivery systems for this compound. This can enhance its bioavailability and efficacy in clinical applications. Another area of research is the identification of its molecular targets and signaling pathways involved in its pharmacological effects. This can provide insights into its mechanism of action and potential therapeutic applications. Additionally, further research is required to establish the safety and efficacy of this compound in clinical trials and its potential as a therapeutic agent for various disease conditions.

Synthesis Methods

The synthesis of (6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 4-chloro-2,3-dimethylphenol with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyclohexane-1,3-dione to yield the final product. The synthesis of this compound has been reported in several studies, and the yield and purity of the product can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

(6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been studied for its potential therapeutic applications in several disease conditions. It has been reported to have anti-inflammatory, anti-cancer, anti-tumor, anti-microbial, and anti-viral properties. This compound has shown promising results in preclinical studies, and further research is required to establish its efficacy and safety in clinical trials.

properties

Product Name

(6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

(6E)-6-[4-(4-chloro-2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C22H17ClN2O2/c1-13-14(2)20(12-11-17(13)23)27-22-15-7-3-5-9-18(15)24-21(25-22)16-8-4-6-10-19(16)26/h3-12,24H,1-2H3/b21-16+

InChI Key

XKDGQJVSLHLELB-LTGZKZEYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)Cl)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42

SMILES

CC1=C(C=CC(=C1C)Cl)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.